molecular formula C11H8N4O B3359902 1-Methoxypyrimido[4,5-C]cinnoline CAS No. 87954-08-3

1-Methoxypyrimido[4,5-C]cinnoline

Cat. No.: B3359902
CAS No.: 87954-08-3
M. Wt: 212.21 g/mol
InChI Key: QMADPMXMNRQFEE-UHFFFAOYSA-N
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Description

1-Methoxypyrimido[4,5-C]cinnoline is a heterocyclic compound featuring a fused bicyclic system comprising a pyrimidine ring and a cinnoline moiety, with a methoxy (-OCH₃) substituent at the 1-position. This structure confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and materials chemistry. For instance, the methoxy group in such systems enhances solubility and modulates electron density, influencing reactivity and intermolecular interactions . The molecular weight of analogous compounds ranges between 350–400 g/mol, with high purity (>97%) achievable via optimized synthetic routes .

Properties

IUPAC Name

1-methoxypyrimido[4,5-c]cinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-16-11-9-7-4-2-3-5-8(7)14-15-10(9)12-6-13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMADPMXMNRQFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520137
Record name 1-Methoxypyrimido[4,5-c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87954-08-3
Record name 1-Methoxypyrimido[4,5-c]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxypyrimido[4,5-C]cinnoline typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Cyclization to Form the Cinnoline Ring: The pyrimidine intermediate undergoes further cyclization with suitable reagents like hydrazine or its derivatives to form the cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxypyrimido[4,5-C]cinnoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

1-Methoxypyrimido[4,5-C]cinnoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Methoxypyrimido[4,5-C]cinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Core Structure Variations

  • 1-Methoxypyrimido[4,5-C]cinnoline: Bicyclic (pyrimidine + cinnoline), methoxy at position 1.
  • Pyrimido[4,5-c]quinoline Derivatives (e.g., compound 4f in ): Tricyclic (pyrimidine + quinoline), with additional functional groups (e.g., carboxylic acid at C8). The quinoline core increases π-conjugation, enhancing UV absorbance compared to cinnoline-based systems .
  • Pyrazole-Carboximidamide Derivatives (): Monocyclic pyrazole cores with diverse aryl substituents (e.g., methoxy, halogens).

Substituent Effects

Compound Class Key Substituents Electronic Effects
This compound Methoxy (-OCH₃) at C1 Electron-donating; increases solubility and resonance stabilization .
Pyrimidoquinoline (4f) Methoxybenzylamino, carboxylic acid Carboxylic acid enhances hydrophilicity; methoxybenzyl modulates lipophilicity .
Pyrazole-Carboximidamides Halogens (Cl, Br), methoxy, nitro Electron-withdrawing groups (e.g., nitro) reduce electron density; halogens increase steric bulk .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Key Functional Groups
This compound C₁₃H₁₀N₄O* ~254.25 (estimated) N/A Methoxy
Pyrimidoquinoline (4f) C₂₀H₁₇N₄O₃ 361.12 97 Methoxybenzylamino, carboxylic acid
5-(4-Methoxyphenyl)pyrazole C₁₇H₁₈N₄O 294.35 N/A Methoxyphenyl, carboximidamide

*Estimated based on analogous structures.

Research Findings and Limitations

  • Methoxy Substitutents : Enhance solubility but may reduce metabolic stability in vivo .
  • Structural Rigidity: Fused systems (cinnoline/quinoline) improve target binding but complicate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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